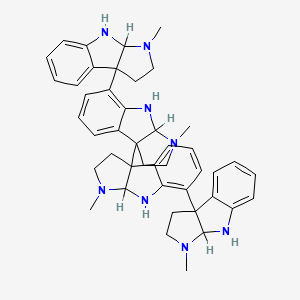
Quadrigemine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quadrigemine A is a pyrroloindole.
Aplicaciones Científicas De Investigación
Synthesis of Quadrigemine A
The synthesis of this compound has been achieved through innovative methodologies that emphasize stereoselectivity and efficiency. Notably, the total synthesis involves several steps using cyclotryptamine fragments, which allows for the controlled introduction of quaternary stereogenic centers.
- Key Synthetic Pathways:
- The synthesis begins with meso-chimonanthine, derived from commercially available oxindole and isatin, followed by double Stille cross-coupling and asymmetric Heck cyclization to install quaternary centers .
- Recent methodologies include Rh- and Ir-catalyzed C–H amination reactions that facilitate the rapid access to functionalized cyclotryptamine monomers necessary for diazene synthesis, enabling the assembly of complex alkaloids like this compound .
Biological Activities
This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry.
-
Antitumor Activity:
Research indicates that this compound possesses significant antitumor properties, showing efficacy against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation . -
Antimicrobial Properties:
Studies have demonstrated that this compound exhibits antimicrobial activity against several pathogens, suggesting potential applications in treating infectious diseases .
Pharmacological Applications
The pharmacological implications of this compound are broad, encompassing areas such as cancer therapy and infectious disease management.
-
Cancer Therapeutics:
Given its antitumor properties, this compound is being investigated as a lead compound for developing new anticancer agents. Its ability to target specific cancer cell pathways could lead to more effective treatments with fewer side effects compared to conventional chemotherapeutics . -
Antimicrobial Agents:
The compound's effectiveness against microbial infections positions it as a candidate for developing new antibiotics or antifungal medications. This is particularly relevant in the context of rising antibiotic resistance globally .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound.
Propiedades
Número CAS |
69937-02-6 |
|---|---|
Fórmula molecular |
C44H50N8 |
Peso molecular |
690.9 g/mol |
Nombre IUPAC |
3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-8b-[3-methyl-5-(3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl)-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |
InChI |
InChI=1S/C44H50N8/c1-49-23-19-41(27-11-5-7-17-33(27)45-37(41)49)29-13-9-15-31-35(29)47-39-43(31,21-25-51(39)3)44-22-26-52(4)40(44)48-36-30(14-10-16-32(36)44)42-20-24-50(2)38(42)46-34-18-8-6-12-28(34)42/h5-18,37-40,45-48H,19-26H2,1-4H3 |
Clave InChI |
XRCKDTICIIHERM-UHFFFAOYSA-N |
SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=C(C=CC=C89)C12CCN(C1NC1=CC=CC=C21)C)C |
SMILES canónico |
CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=C(C=CC=C89)C12CCN(C1NC1=CC=CC=C21)C)C |
Key on ui other cas no. |
112295-93-9 |
Sinónimos |
quadrigemine A quadrigemine A, stereoisomer quadrigemine B quadrigemine C quadrigemine-A quadrigemine-B quadrigemine-C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















